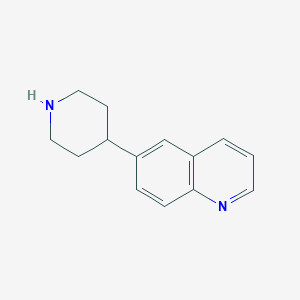
6-(Piperidin-4-yl)quinoline
概要
説明
“6-(Piperidin-4-yl)quinoline” is a compound that contains a piperidine and a quinoline moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Anticancer Properties
6-(Piperidin-4-yl)quinoline derivatives have shown promising results in anticancer studies. Specifically, certain quinoline analogues have demonstrated significant growth inhibitory effects against various human cancer cell lines. Compounds like 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline exhibited considerable growth inhibition in cell lines such as T-47D, HeLa, HepG2, and MCF-7, suggesting their potential as anticancer agents (Harishkumar et al., 2018). Another study reported the synthesis of a compound showing cytotoxic potential against leukemia cell lines, further highlighting the potential of this compound derivatives in cancer research (Guillon et al., 2018).
Antimicrobial Activity
These compounds also exhibit significant antimicrobial properties. For example, novel fluoroquinolone derivatives of this compound showed promising antibacterial and antifungal activities, indicating their potential in treating infectious diseases (Srinivasan et al., 2010). Other studies have synthesized and evaluated novel quinoline derivatives for their in vitro antimicrobial activity, often showing good efficacy against various bacterial and fungal strains (Ashok et al., 2014).
Applications in DNA Detection
Additionally, certain benzimidazo[1,2-a]quinolines substituted with piperidine have been explored for their potential as DNA-specific fluorescent probes. These compounds, characterized by their spectroscopic properties, have shown enhanced fluorescence emission intensity in the presence of DNA, suggesting their applicability in biological imaging and DNA detection (Perin et al., 2011).
Safety and Hazards
While specific safety and hazard information for “6-(Piperidin-4-yl)quinoline” is not available, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “6-(Piperidin-4-yl)quinoline” and similar compounds may continue to be an area of interest in future drug discovery and development efforts.
作用機序
Target of Action
It’s known that piperidine derivatives, which include 6-(piperidin-4-yl)quinoline, have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For instance, some piperidine derivatives have shown strong antiproliferative activity by inhibiting tubulin polymerization .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The reaction of piperidine derivatives is known to proceed through the outer-sphere dissociative mechanism, which is known for this type of hydrogenation .
生化学分析
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some piperidine derivatives have been found to inhibit the tubulin polymerization, which is crucial for cell division
Cellular Effects
Piperidine derivatives have been found to exhibit a wide range of effects on cells, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects are likely due to the interactions of these compounds with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Piperidine derivatives are known to have long-term effects on cellular function in both in vitro and in vivo studies . These effects may include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Piperidine derivatives have been found to exhibit various effects at different dosages in animal models . These effects may include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Piperidine derivatives are known to interact with various transporters and binding proteins, and may have effects on their localization or accumulation .
Subcellular Localization
Piperidine derivatives may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
6-piperidin-4-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBRQASBWJBNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


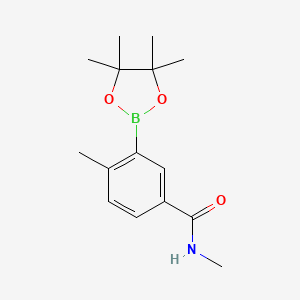
![2-[4-(1,2,4-Triazol-4-yl)phenoxy]acetic acid](/img/structure/B3074447.png)
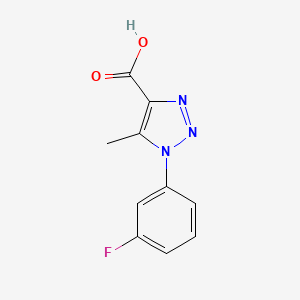
![(2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3074455.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL](/img/structure/B3074456.png)
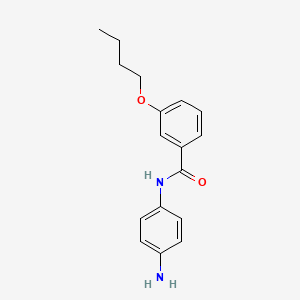
![5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074470.png)
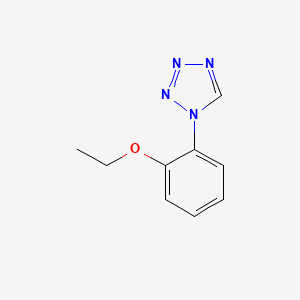
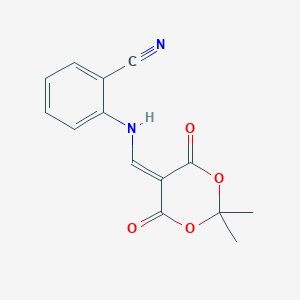
![2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B3074495.png)

![(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3074509.png)


